molecular formula C19H18N4O3S2 B11995290 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11995290
M. Wt: 414.5 g/mol
InChI Key: FWCCWSLREMUIHG-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups, a nitrophenyl group, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-METHOXYPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE
  • 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE

Uniqueness

The presence of the nitrophenyl group in 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N-(4-NITROPHENYL)-N-(2-THIENYLMETHYL)ACETAMIDE imparts unique electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H18N4O3S2/c1-13-10-14(2)21-19(20-13)28-12-18(24)22(11-17-4-3-9-27-17)15-5-7-16(8-6-15)23(25)26/h3-10H,11-12H2,1-2H3

InChI Key

FWCCWSLREMUIHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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